N-(2,5-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
CAS No.: 941888-64-8
Cat. No.: VC4527091
Molecular Formula: C19H22N2O5S
Molecular Weight: 390.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941888-64-8 |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 390.45 |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
| Standard InChI | InChI=1S/C19H22N2O5S/c1-25-16-9-10-18(26-2)17(13-16)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
| Standard InChI Key | PSAKWVWGELFDTP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Introduction
N-(2,5-Dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a complex organic compound that combines elements of benzamide with thiazinan and dimethoxyphenyl moieties. This compound is of interest due to its potential pharmacological properties, which could include antimicrobial, antiviral, or anticancer activities, although specific research on this exact compound is limited.
Biological Activity
While specific biological activity data for N-(2,5-Dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is lacking, compounds with similar structures have shown potential in various pharmacological applications. For instance, thiazinan derivatives have been explored for their antimicrobial properties, and benzamide derivatives have been studied for anticancer activities .
Research Findings and Future Directions
Given the absence of direct research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess antimicrobial or anticancer activity, as well as molecular modeling to predict potential interactions with biological targets.
Note:
Due to the lack of specific information on this compound in the search results, the article provides a general overview based on related compounds and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume